molecular formula C18H20ClNO3 B13801624 2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5S)-

2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5S)-

Cat. No.: B13801624
M. Wt: 333.8 g/mol
InChI Key: AUWLMSMNUGBJKE-INIZCTEOSA-N
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Description

2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5S)- is a complex organic compound with a unique structure that includes a pyrrolone ring, an acetyl group, a chlorophenyl group, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5S)- typically involves multiple steps, starting with the preparation of the pyrrolone ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The acetylation and chlorination steps are then carried out to introduce the acetyl and chlorophenyl groups, respectively. The final step involves the addition of the cyclohexyl group, which can be achieved through a variety of methods, including Grignard reactions or other organometallic approaches.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide or amines. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5S)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or protein binding.

    Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5S)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Pyrrol-2-one, 4-acetyl-1-(4-fluorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5S)-
  • 2H-Pyrrol-2-one, 4-acetyl-1-(4-bromophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5S)-

Uniqueness

The uniqueness of 2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5S)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C18H20ClNO3

Molecular Weight

333.8 g/mol

IUPAC Name

(2S)-3-acetyl-1-(4-chlorophenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C18H20ClNO3/c1-11(21)15-16(12-5-3-2-4-6-12)20(18(23)17(15)22)14-9-7-13(19)8-10-14/h7-10,12,16,22H,2-6H2,1H3/t16-/m0/s1

InChI Key

AUWLMSMNUGBJKE-INIZCTEOSA-N

Isomeric SMILES

CC(=O)C1=C(C(=O)N([C@H]1C2CCCCC2)C3=CC=C(C=C3)Cl)O

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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